(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzodioxole moiety, and a benzofuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde in the presence of a thiazolidinone precursor under specific conditions such as reflux in an appropriate solvent like ethanol or acetonitrile. The reaction may require catalysts such as piperidine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the thiazolidinone moiety, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may interact with cellular pathways involved in oxidative stress, apoptosis, or signal transduction, leading to various biological effects.
Properties
Molecular Formula |
C21H17NO4S2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17NO4S2/c1-12-6-15-7-13(2-4-16(15)26-12)9-19-20(23)22(21(27)28-19)10-14-3-5-17-18(8-14)25-11-24-17/h2-5,7-9,12H,6,10-11H2,1H3/b19-9- |
InChI Key |
XDUZESKPYJONFV-OCKHKDLRSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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